molecular formula C19H19FN2O2 B5715736 1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide

1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide

Cat. No. B5715736
M. Wt: 326.4 g/mol
InChI Key: DAICBFBVLNSHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It is commonly known as FUB-PB-22 and is a synthetic cannabinoid. FUB-PB-22 is a potent agonist of the CB1 and CB2 receptors and has been found to have a wide range of applications in scientific research.

Mechanism of Action

FUB-PB-22 acts as a potent agonist of the CB1 and CB2 receptors. It has been found to bind to these receptors with high affinity, resulting in the activation of downstream signaling pathways. This activation leads to a wide range of physiological effects such as pain relief, appetite stimulation, and mood regulation.
Biochemical and Physiological Effects:
FUB-PB-22 has been found to have a wide range of biochemical and physiological effects. It has been shown to have potent analgesic properties, making it a potential candidate for the treatment of chronic pain. FUB-PB-22 has also been found to stimulate appetite, making it a potential treatment for anorexia and other eating disorders. In addition, FUB-PB-22 has been found to have mood-regulating properties, making it a potential treatment for depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FUB-PB-22 in lab experiments is its potency. It has been found to be a highly potent agonist of the CB1 and CB2 receptors, making it a valuable tool for investigating the role of these receptors in various physiological processes. However, one of the limitations of using FUB-PB-22 in lab experiments is its potential for toxicity. It has been found to have a narrow therapeutic window, meaning that it can be toxic at high doses.

Future Directions

There are many potential future directions for the use of FUB-PB-22 in scientific research. One area of interest is its potential use in the treatment of chronic pain. FUB-PB-22 has been found to have potent analgesic properties, making it a potential candidate for the development of new pain medications. Another area of interest is its potential use in the treatment of eating disorders. FUB-PB-22 has been found to stimulate appetite, making it a potential treatment for anorexia and other eating disorders. Finally, FUB-PB-22 may have potential as a treatment for depression and anxiety disorders, given its mood-regulating properties. Further research is needed to fully explore the potential applications of FUB-PB-22 in scientific research.

Synthesis Methods

FUB-PB-22 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-fluorobenzoyl chloride with N-phenylpiperidine-4-carboxamide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

FUB-PB-22 has been extensively studied for its potential use in scientific research. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are involved in a wide range of physiological processes such as pain sensation, appetite, and mood regulation. FUB-PB-22 has been used in studies investigating the role of the endocannabinoid system in various diseases such as cancer, epilepsy, and neurodegenerative disorders.

properties

IUPAC Name

1-(2-fluorobenzoyl)-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c20-17-9-5-4-8-16(17)19(24)22-12-10-14(11-13-22)18(23)21-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAICBFBVLNSHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.